NCX 466

説明

BenchChem offers high-quality NCX 466 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NCX 466 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

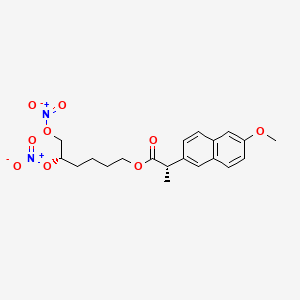

[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O9/c1-14(15-6-7-17-12-18(28-2)9-8-16(17)11-15)20(23)29-10-4-3-5-19(31-22(26)27)13-30-21(24)25/h6-9,11-12,14,19H,3-5,10,13H2,1-2H3/t14-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUSNUCZIUBIBF-LIRRHRJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCC(CO[N+](=O)[O-])O[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCC[C@@H](CO[N+](=O)[O-])O[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NCX 466: A Dual-Action Cyclooxygenase Inhibitor and Nitric Oxide Donor

An In-Depth Technical Guide on the Mechanism of Action

Abstract

NCX 466 is an innovative investigational compound classified as a Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD). This molecule is engineered to exhibit a dual mechanism of action, concurrently inhibiting both COX-1 and COX-2 enzymes while systematically releasing nitric oxide. This integrated approach is designed to leverage the anti-inflammatory effects of COX inhibition while mitigating some of the known adverse effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) through the beneficial actions of NO. This guide provides a comprehensive overview of the mechanism of action of NCX 466, detailing its pharmacological targets, downstream signaling pathways, and the experimental evidence that substantiates its therapeutic potential.

Core Mechanism of Action: Dual Inhibition and Donation

NCX 466 is a chemical entity derived from naproxen, a well-established NSAID, and incorporates a nitric oxide-donating moiety. This structural design underpins its dual pharmacological action:

-

Cyclooxygenase (COX) Inhibition : NCX 466 acts as an inhibitor of both COX-1 and COX-2 enzymes.[1] These enzymes are critical in the inflammatory cascade as they catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting these enzymes, NCX 466 reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects.

-

Nitric Oxide (NO) Donation : A key feature of NCX 466 is its ability to release nitric oxide.[1] NO is a pleiotropic signaling molecule with a variety of physiological functions, including vasodilation, inhibition of platelet aggregation, and modulation of inflammatory processes. The release of NO is intended to counteract some of the deleterious effects of COX inhibition, such as gastrointestinal damage and cardiovascular side effects, which are often associated with traditional NSAIDs.

Signaling Pathways

The therapeutic effects of NCX 466 are mediated through two primary signaling pathways:

Prostaglandin Synthesis Pathway Inhibition

The inhibition of COX-1 and COX-2 by NCX 466 directly impacts the prostaglandin synthesis pathway. This action leads to a reduction in the levels of various prostaglandins, such as prostaglandin E₂ (PGE₂), which are pivotal in sensitizing nociceptors and promoting inflammation.[1]

Nitric Oxide-cGMP Signaling Pathway Activation

The release of nitric oxide from NCX 466 initiates a signaling cascade that is largely mediated by soluble guanylate cyclase (sGC). NO binds to the heme moiety of sGC, leading to its activation and the subsequent conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] Increased levels of cGMP then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in physiological effects such as vasodilation and anti-inflammatory responses.

Preclinical Evidence and In Vivo Efficacy

The therapeutic potential of NCX 466 has been demonstrated in preclinical models, most notably in a mouse model of bleomycin-induced lung fibrosis. In this model, NCX 466 was shown to be significantly more effective than its parent compound, naproxen, at the highest dose tested.[1]

Quantitative In Vivo Data

| Parameter | Effect of NCX 466 (High Dose) vs. Naproxen | Reference |

| Transforming Growth Factor-β (TGF-β) Levels | Significantly greater reduction | [1] |

| Thiobarbituric Acid Reactive Substance (TBARS) | Significantly greater reduction | [1] |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Significantly greater reduction | [1] |

| Myeloperoxidase (MPO) Activity | Greater reduction | [1] |

| Prostaglandin E₂ (PGE₂) | Similar inhibition | [1] |

Experimental Protocols

The preclinical efficacy of NCX 466 was evaluated using a well-established animal model of lung fibrosis.

Bleomycin-Induced Lung Fibrosis Model in Mice

-

Animal Model : Specific pathogen-free mice are used.

-

Induction of Fibrosis : A single intratracheal instillation of bleomycin is administered to induce lung fibrosis.

-

Treatment : Animals are treated with NCX 466, naproxen, or vehicle control. The administration is typically oral and commences either before or after the bleomycin challenge, depending on the study design (prophylactic or therapeutic).

-

Endpoint Analysis : After a specified period, animals are euthanized, and lung tissue is collected for analysis. Key endpoints include:

-

Histological analysis : To assess the extent of fibrosis and inflammation.

-

Biochemical assays : To measure levels of profibrotic cytokines (e.g., TGF-β), markers of oxidative stress (e.g., TBARS, 8-OHdG), and inflammatory cell infiltration (e.g., MPO activity).[1]

-

Prostaglandin levels : To confirm COX inhibition.

-

Conclusion

NCX 466 represents a promising therapeutic agent with a dual mechanism of action that combines the anti-inflammatory properties of COX inhibition with the protective effects of nitric oxide donation. This integrated approach has the potential to offer improved efficacy and a better safety profile compared to traditional NSAIDs. Preclinical studies have provided strong evidence for its therapeutic potential in inflammatory and fibrotic conditions. Further clinical investigation is warranted to fully elucidate the therapeutic utility of NCX 466 in human diseases.

References

An In-Depth Technical Guide to NCX 466: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX 466 is a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) that has demonstrated significant potential in preclinical studies. It combines the anti-inflammatory properties of a nonsteroidal anti-inflammatory drug (NSAID) moiety, structurally related to naproxen, with the vasodilatory and cytoprotective effects of nitric oxide. This dual mechanism of action suggests therapeutic potential in inflammatory conditions where both COX inhibition and enhanced NO bioavailability are beneficial. This guide provides a comprehensive overview of the synthesis, chemical properties, and key experimental findings related to NCX 466.

Chemical and Physical Properties

A summary of the key chemical and physical properties of NCX 466 is presented in Table 1. This data is essential for its handling, formulation, and analysis in a research and development setting.

| Property | Value |

| IUPAC Name | (S)-5,6-bis(nitrooxy)hexyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate[1] |

| Synonyms | NCX-466, NCX466[1] |

| CAS Number | 1262956-64-8[1] |

| Molecular Formula | C₂₀H₂₄N₂O₉[1] |

| Molecular Weight | 436.42 g/mol [1] |

| Appearance | Solid powder[1] |

| Purity | >98%[1] |

| Solubility | Soluble in DMSO and ethanol[2] |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in a dry and dark place[1] |

Synthesis of NCX 466

While a detailed, step-by-step synthesis protocol for NCX 466 is not publicly available in the reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of nitrooxy esters of NSAIDs. The synthesis would logically proceed through two main stages: the preparation of the nitrooxy-derivatized alcohol linker and its subsequent esterification with (S)-naproxen.

Logical Synthesis Workflow

Caption: Plausible synthetic workflow for NCX 466.

Detailed Methodologies

Part 1: Synthesis of (S)-5,6-bis(nitrooxy)hexan-1-ol (Linker)

-

Asymmetric Dihydroxylation of a suitable hexenol derivative: A commercially available hexenol derivative would be subjected to asymmetric dihydroxylation to introduce the chiral diol functionality. This can be achieved using Sharpless asymmetric dihydroxylation with AD-mix-β to yield the (S)-diol.

-

Nitration of the Diol: The resulting (S)-1,2,6-hexanetriol would then be nitrated to introduce the two nitrooxy groups. This is typically performed using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0°C) in an inert solvent like dichloromethane. Careful control of the reaction conditions is crucial to prevent side reactions. The product, (S)-5,6-bis(nitrooxy)hexan-1-ol, would be purified by column chromatography.

Part 2: Esterification of (S)-Naproxen with the Nitrooxy Linker

-

Activation of (S)-Naproxen: (S)-Naproxen would first be converted to a more reactive acylating agent, such as an acyl chloride or anhydride. For example, reaction with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent would yield (S)-naproxen acyl chloride.

-

Esterification: The activated (S)-naproxen would then be reacted with the synthesized (S)-5,6-bis(nitrooxy)hexan-1-ol in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to catalyze the reaction and neutralize the generated acid. The reaction would be monitored by thin-layer chromatography (TLC) for completion.

-

Purification: The final product, NCX 466, would be purified from the reaction mixture using column chromatography on silica gel to yield a solid powder with a purity of >98%.

Mechanism of Action

NCX 466 is designed as a dual-action molecule. The naproxen moiety inhibits both COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain. The nitrooxy groups are enzymatically cleaved in vivo to release nitric oxide (NO).

Signaling Pathway

References

Navigating the Ambiguity of NCX 466: A Technical Guide to a Potential Novel Compound and the Broader Class of NCX Inhibitors

Disclaimer: The available scientific literature on a specific compound designated "NCX 466" is sparse and appears to be conflated with other molecules and research programs. Initial findings point to a potential cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor with this name, though detailed pharmacokinetic and pharmacodynamic data are not publicly available. This guide will first summarize the limited information on this putative "NCX-466" and then provide a more in-depth analysis of the well-established class of Sodium-Calcium Exchanger (NCX) inhibitors, a likely area of interest given the "NCX" nomenclature.

Part 1: The Enigmatic NCX-466 - A COX-Inhibiting Nitric Oxide Donor

Preliminary information describes NCX-466 as a Cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD). In preclinical research, specifically a mouse model of bleomycin-induced lung fibrosis, NCX-466 was reported to be more efficacious than its parent compound, naproxen.

Pharmacodynamics (In Vivo):

| Parameter | Observation in Bleomycin-Induced Lung Fibrosis Mouse Model | Comparison with Naproxen | Citation |

| Profibrotic Cytokine (TGF-β) Levels | Significant reduction at the highest dose | More effective than naproxen | [1] |

| Oxidative Stress Markers (TBARS, 8-hydroxy-2'-deoxyguanosine) | Significant reduction | More effective than naproxen | [1] |

| Myeloperoxidase Activity (Leukocyte Recruitment Index) | Decreased | Greater extent of decrease than naproxen | [1] |

| Prostaglandin E₂ Inhibition | Achieved | Similar to naproxen | [1] |

Pharmacokinetics:

No quantitative pharmacokinetic data for NCX-466, such as absorption, distribution, metabolism, and excretion (ADME) parameters, are available in the public domain based on the initial search.

Mechanism of Action:

The proposed mechanism of NCX-466 involves a dual action: inhibition of COX-1 and COX-2 enzymes, similar to traditional NSAIDs, coupled with the release of nitric oxide. This combination is designed to reduce the gastrointestinal side effects associated with COX inhibition.

Caption: Proposed dual mechanism of action for NCX-466.

Part 2: An In-Depth Technical Guide on Sodium-Calcium Exchanger (NCX) Inhibitors

The Sodium-Calcium Exchanger (NCX) is a critical membrane transporter responsible for maintaining calcium homeostasis in excitable tissues.[2] Its dysfunction is implicated in various neurological and cardiovascular disorders.[2][3] Pharmacological modulation of NCX isoforms (NCX1, NCX2, and NCX3) has emerged as a promising therapeutic strategy.[2][3]

Representative NCX Inhibitors and their Pharmacokinetics

While a comprehensive pharmacokinetic profile for a wide range of NCX inhibitors is not fully elucidated in the public domain, some data for representative molecules are available.

| Compound | Key Pharmacokinetic Parameters | Species | Citation |

| Neurounina-1 | Half-life (t½): ~2–2.5 hClearance (CL): 46–69 L/hVolume of Distribution (Vd): 130–211 L | Not Specified | [4] |

| YM466 (Factor Xa Inhibitor, for comparison) | t½: 1.4 h (IV), 0.64 h (Oral)Bioavailability: 2.7-4.5%Plasma Protein Binding: 54.7-56.5% | Rat | [5][6] |

| YM466 (Factor Xa Inhibitor, for comparison) | t½: 0.8 h (IV)Bioavailability: 6.9-24.6% (non-linear)Plasma Protein Binding: 45.2-49.0% | Dog | [5] |

Pharmacodynamics of NCX Inhibitors

NCX inhibitors modulate intracellular calcium levels by blocking the exchanger's activity. The exchanger can operate in two modes: a "forward" mode that extrudes Ca²⁺ and a "reverse" mode that brings Ca²⁺ into the cell.[7]

Experimental Data for SEA-0400 (a representative NCX inhibitor):

| Experiment | Conditions | Key Findings | Citation |

| Voltage Clamp in Cardiac Myocytes | With [Ca²⁺]i buffering | Block of reverse mode was slightly larger than forward mode (by 25±5%) | [8] |

| Voltage Clamp in Cardiac Myocytes | Without [Ca²⁺]i buffering, SR fluxes blocked | Rate constants for Ca²⁺ influx and efflux reduced to the same extent (to 36±6% and 32±4%, respectively) | [8] |

| Voltage Clamp in Cardiac Myocytes | Normal SR function | Reduction of inward NCX current (I(NCX)) was 57±10% | [8] |

| Depolarizing Steps in Cardiac Myocytes | Normal SR function | [Ca²⁺]i transients increased (from 424±27 to 994±127 nmol/L at +10 mV) | [8] |

Experimental Data for ORM-10962 (a novel NCX inhibitor):

| Experiment | Cell Type | Key Findings | Citation |

| Patch-Clamp | Dog ventricular myocytes | Concentration-dependent inhibition of both outward and inward NCX currents | [9] |

Signaling Pathway and Mechanism of Action of NCX Inhibitors

NCX inhibitors typically act by binding to the transporter protein, thereby preventing the conformational changes necessary for ion translocation. Many inhibitors, such as the benzyloxyphenyl derivatives (e.g., SEA0400), exhibit a state-dependent inhibition, being more potent when intracellular sodium concentrations are high, a condition often associated with pathological states like ischemia.[7]

Caption: Mechanism of action of Sodium-Calcium Exchanger (NCX) inhibitors.

Experimental Protocols

Voltage-Clamp Electrophysiology for NCX Current Measurement:

-

Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., dog, pig, mouse) via enzymatic digestion.

-

Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration.

-

Solution Exchange: Use a rapid solution switcher to apply different extracellular and intracellular solutions.

-

NCX Current Isolation: Measure Ni²⁺-sensitive currents or use specific voltage protocols (e.g., ramps) to isolate the NCX current from other membrane currents. For instance, holding the membrane potential at a level where other channels are inactive and then applying a voltage ramp.

-

Drug Application: Perfuse the cell with a known concentration of the NCX inhibitor (e.g., ORM-10962, SEA-0400) and measure the change in the isolated NCX current.[9]

-

Data Analysis: Construct concentration-response curves to determine the IC₅₀ of the inhibitor on both inward and outward currents.[9]

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development | Semantic Scholar [semanticscholar.org]

- 4. Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of YM466, a new factor Xa inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Absorption, distribution, metabolism and excretion of YM466, a novel factor Xa inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Na+/Ca2+ exchange inhibitors: a new class of calcium regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological inhibition of na/ca exchange results in increased cellular Ca2+ load attributable to the predominance of forward mode block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments | PLOS One [journals.plos.org]

NCX 466: A Technical Guide to Nitric Oxide Release Kinetics and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX 466 is a novel compound classified as a Cyclooxygenase (COX)-Inhibiting Nitric Oxide (NO) Donor (CINOD). This class of drugs is designed to deliver the therapeutic benefits of nonsteroidal anti-inflammatory drugs (NSAIDs) while mitigating their common gastrointestinal and cardiovascular side effects through the localized release of nitric oxide.[1] NCX 466 is structurally a derivative of the NSAID naproxen, modified with an NO-releasing moiety.[2] Preclinical studies have demonstrated its potential in inflammatory conditions, such as in a mouse model of bleomycin-induced lung fibrosis where it showed greater efficacy in reducing profibrotic cytokines and oxidative stress compared to naproxen alone.[3][4] This technical guide provides an in-depth overview of the core aspects of NCX 466, focusing on its nitric oxide release kinetics, the experimental methodologies for its characterization, and its downstream signaling pathways.

Quantitative Data on Nitric Oxide Release

While specific quantitative data on the nitric oxide release kinetics of NCX 466 are not extensively available in the public domain, the following table summarizes the expected parameters based on the characteristics of CINODs. This data is illustrative and would need to be determined empirically for NCX 466.

| Parameter | Expected Value Range | Method of Determination | Significance |

| Total NO Release | Varies (nmol/mg) | Chemiluminescence, Griess Assay | Determines the total payload of nitric oxide from a given amount of the compound. |

| Half-life of NO Release (t½) | Minutes to Hours | Real-time Chemiluminescence | Indicates the duration of nitric oxide release, influencing the therapeutic window. |

| Peak NO Flux | Varies (mol·cm⁻²·s⁻¹) | NO-selective Electrode | Represents the maximum rate of nitric oxide release, critical for achieving therapeutic concentrations. |

| Spontaneous vs. Enzymatic Release | Predominantly Enzymatic (esterase-dependent) | In vitro incubation with and without esterases | Elucidates the primary mechanism of NO liberation from the parent molecule. |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the nitric oxide release from NCX 466.

Protocol 1: In Vitro Nitric Oxide Release Measurement using Chemiluminescence

This method allows for the real-time, direct measurement of nitric oxide release.

Objective: To quantify the rate and total amount of nitric oxide released from NCX 466 in a controlled in vitro environment.

Materials:

-

NCX 466

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nitric oxide analyzer (chemiluminescence-based)

-

Reaction vessel with a septum for sample injection

-

Inert gas (e.g., nitrogen or argon)

-

Esterase solution (e.g., porcine liver esterase)

Procedure:

-

Prepare a stock solution of NCX 466 in a suitable organic solvent (e.g., DMSO) and dilute to the desired final concentration in PBS.

-

Set up the nitric oxide analyzer according to the manufacturer's instructions. Calibrate the instrument using a certified nitric oxide gas standard.

-

Add a known volume of PBS (with or without esterase) to the reaction vessel and purge with an inert gas to remove oxygen, which can interfere with NO measurement.

-

Inject the NCX 466 solution into the reaction vessel to initiate the experiment.

-

Continuously record the nitric oxide concentration in the headspace of the reaction vessel over time.

-

Integrate the area under the curve of the NO release profile to determine the total amount of NO released. The peak of the curve will represent the maximum flux, and the time to reach half of the peak will be related to the release half-life.

Protocol 2: Quantification of Total Nitrite/Nitrate using the Griess Assay

This colorimetric assay is an indirect method to determine the total amount of nitric oxide released by measuring its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

Objective: To determine the total nitric oxide released from NCX 466 after a specified incubation period.

Materials:

-

NCX 466

-

PBS, pH 7.4

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Nitrate reductase

-

NADPH (cofactor for nitrate reductase)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Incubate a known concentration of NCX 466 in PBS at 37°C for a predetermined time course (e.g., 0, 1, 2, 4, 8, 24 hours).

-

At each time point, take an aliquot of the solution.

-

To convert nitrate to nitrite, add nitrate reductase and NADPH to the aliquot and incubate according to the enzyme's protocol.

-

Add the Griess Reagent to the samples and standards in a 96-well plate.

-

Allow the color to develop for 15-30 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve. This will represent the total NO released.

Signaling Pathways and Experimental Workflows

The therapeutic effects of the nitric oxide released from NCX 466 are mediated through the canonical NO signaling pathway.

Caption: Downstream signaling cascade of nitric oxide released from NCX 466.

The experimental workflow to elucidate the mechanism of action of NCX 466 involves a multi-step process from initial characterization to in vivo studies.

Caption: A logical workflow for the comprehensive evaluation of NCX 466.

Conclusion

NCX 466 represents a promising therapeutic agent that combines the anti-inflammatory properties of an NSAID with the protective effects of nitric oxide. Understanding its nitric oxide release kinetics is fundamental to optimizing its therapeutic application and ensuring a favorable safety profile. The experimental protocols and signaling pathways outlined in this guide provide a framework for the continued investigation and development of NCX 466 and other CINODs. Further research is warranted to establish a definitive quantitative profile of NCX 466's nitric oxide release and to fully elucidate its clinical potential.

References

Preclinical Profile of Nitric Oxide-Donating NSAIDs in Inflammation: A Technical Overview

Introduction

Nitric oxide-donating nonsteroidal anti-inflammatory drugs (NO-NSAIDs), also known as COX-inhibiting nitric oxide donators (CINODs), represent a novel class of anti-inflammatory agents designed to improve upon the safety profile of traditional NSAIDs.[1] These compounds typically consist of a conventional NSAID molecule covalently linked to a nitric oxide (NO)-releasing moiety.[1][2] This dual mechanism of action—cyclooxygenase (COX) inhibition and NO donation—is intended to retain the anti-inflammatory efficacy of NSAIDs while mitigating common side effects, particularly gastrointestinal toxicity.[1] This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and mechanisms of action for this class of drugs, with a focus on their application in inflammation. While specific preclinical data for a compound designated "NCX 466" is not publicly available in the provided search results, this document will detail the core preclinical findings for representative NO-NSAIDs.

Mechanism of Action

NO-NSAIDs exert their anti-inflammatory effects through two primary signaling pathways: inhibition of cyclooxygenase (COX) enzymes and the donation of nitric oxide.

-

Cyclooxygenase (COX) Inhibition: Like traditional NSAIDs, NO-NSAIDs inhibit the activity of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] Inhibition of prostaglandin synthesis is a primary contributor to the anti-inflammatory effects of these drugs.[3]

-

Nitric Oxide (NO) Donation: The release of nitric oxide from the parent molecule contributes to several physiological effects that are beneficial in the context of inflammation and NSAID-induced side effects. NO is a potent vasodilator, which can improve gastric mucosal blood flow, offering a protective effect against the gastrointestinal damage often associated with traditional NSAIDs.[1] Additionally, NO has been shown to inhibit leukocyte adhesion and caspase enzymes, further contributing to its anti-inflammatory and cytoprotective properties.[1]

The following diagram illustrates the dual mechanism of action of NO-NSAIDs.

Preclinical Data

Preclinical studies on various NO-NSAIDs have demonstrated their efficacy in models of inflammation and pain, often with an improved safety profile compared to their parent NSAIDs.

In Vitro Studies

In vitro assays are crucial for determining the potency of COX inhibition and the rate of nitric oxide release.

Table 1: In Vitro COX Inhibition

| Compound | Target | Assay System | IC50 | Reference |

| Lornoxicam | Human COX-1/COX-2 | Stimulated monocytic cells (THP-1) | Potent balanced inhibitor | [5] |

| NO-Aspirin (NCX 4040) | COX-1/COX-2 | Not Specified | Varies by study | [6] |

| Naproxcinod | COX-1/COX-2 | Not Specified | Not Specified | [1] |

Table 2: In Vitro Anti-Inflammatory Activity

| Compound | Parameter Measured | Cell Line | IC50 / Effect | Reference |

| Lornoxicam | IL-6 formation | THP-1 | IC50 54 µM | [5] |

| Lornoxicam | iNOS-derived NO formation | THP-1 | Marked inhibition | [5] |

| NO-NSAIDs (general) | Cancer cell growth | Various human cancer cell lines | 10-6000 fold more potent than parent NSAIDs | [7] |

In Vivo Studies

Animal models are essential for evaluating the anti-inflammatory efficacy and gastrointestinal safety of NO-NSAIDs.

Table 3: In Vivo Anti-Inflammatory Efficacy

| Compound | Animal Model | Disease Model | Key Findings | Reference |

| NO-Aspirin | Animal model of colon cancer | Colon cancer | More efficacious than aspirin in preventing aberrant crypt foci formation | [8] |

| COX-2 Inhibitors | Murine models | Adenomas | Lowered incidence of adenomas | [3] |

| COX-2 Inhibition + VEGF Blockade | Preclinical models of pancreatic cancer | Pancreatic ductal adenocarcinoma | Significantly reduced primary tumor weight and limited metastases | [9][10] |

Table 4: In Vivo Gastrointestinal Safety

| Compound Class | Animal Model | Key Findings | Reference |

| NO-NSAIDs | Not Specified | Improved gastric safety compared to traditional NSAIDs | [1] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical findings.

In Vitro COX Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

-

Methodology:

-

Human recombinant COX-1 and COX-2 enzymes are used.

-

The test compound is pre-incubated with the enzyme.

-

Arachidonic acid is added as the substrate.

-

The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).

-

IC50 values are calculated from the dose-response curves.

-

The following diagram outlines the general workflow for an in vitro COX inhibition assay.

Carrageenan-Induced Paw Edema in Rats

-

Objective: To assess the acute anti-inflammatory activity of a test compound in vivo.

-

Methodology:

-

A baseline measurement of the paw volume of rats is taken.

-

The test compound or vehicle is administered orally or intraperitoneally.

-

After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

-

Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.

-

The following diagram illustrates the experimental workflow for the carrageenan-induced paw edema model.

Conclusion

Preclinical studies on NO-NSAIDs consistently demonstrate their potential as effective anti-inflammatory agents with an improved safety profile over traditional NSAIDs. The dual mechanism of COX inhibition and nitric oxide donation provides a strong rationale for their development. While specific data for "NCX 466" remains elusive in the public domain, the extensive research on other NO-NSAIDs, such as NO-aspirin and naproxcinod, provides a solid foundation for understanding the expected preclinical characteristics of this drug class. Further research and clinical trials will be necessary to fully elucidate the therapeutic potential of these compounds in various inflammatory conditions.

References

- 1. COX-inhibiting nitric oxide donator - Wikipedia [en.wikipedia.org]

- 2. NO-donating NSAIDs and cancer: an overview with a note on whether NO is required for their action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. COX-2 inhibition in clinical cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The analgesic NSAID lornoxicam inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Nitric-oxide-donating NSAIDs as agents for cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DSpace [dspace.sunyconnect.suny.edu]

- 9. Cyclooxygenase-2 inhibition potentiates the efficacy of vascular endothelial growth factor blockade and promotes an immune stimulatory microenvironment in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclooxygenase-2 Inhibition Potentiates the Efficacy of Vascular Endothelial Growth Factor Blockade and Promotes an Immune Stimulatory Microenvironment in Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cyclooxygenase (COX) Inhibition by NCX 466

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCX 466 is a promising cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) that demonstrates inhibitory activity against both COX-1 and COX-2 isoenzymes.[1][2] As a derivative of naproxen, it combines the anti-inflammatory properties of a traditional nonsteroidal anti-inflammatory drug (NSAID) with the gastroprotective and other potential benefits conferred by the release of nitric oxide. This technical guide provides a comprehensive overview of the core mechanisms of NCX 466, focusing on its interaction with COX enzymes. While specific quantitative inhibitory data for NCX 466 is not publicly available, this document will detail the established methodologies for assessing COX-1 and COX-2 inhibition and present illustrative data for a representative CINOD. Furthermore, it will delineate the relevant signaling pathways and experimental workflows in accordance with the specified visualization requirements.

Introduction to NCX 466 and its Mechanism of Action

NCX 466 is a rationally designed therapeutic agent that belongs to the class of CINODs. These compounds are characterized by a dual pharmacological action: the inhibition of COX enzymes, which is central to the anti-inflammatory and analgesic effects of NSAIDs, and the donation of nitric oxide, which is intended to mitigate some of the adverse effects associated with traditional NSAIDs, particularly gastrointestinal toxicity.[1][2]

The fundamental mechanism of NCX 466 involves the suppression of prostaglandin biosynthesis through the competitive inhibition of COX-1 and COX-2. Prostaglandins are key lipid mediators in the inflammatory cascade, and their reduction alleviates pain and inflammation. The concurrent release of nitric oxide is believed to exert a cytoprotective effect on the gastric mucosa, counteracting the prostaglandin depletion that can lead to ulceration with conventional NSAID use.

Quantitative Analysis of COX-1 and COX-2 Inhibition

Precise quantification of the inhibitory potency of a compound against COX-1 and COX-2 is crucial for determining its therapeutic window and potential for side effects. This is typically expressed as the half-maximal inhibitory concentration (IC50). While the specific IC50 values for NCX 466 are not available in the public domain, the following table provides illustrative data for a representative naproxen-derived CINOD, based on typical findings for this class of compounds.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Naproxen | 0.25 | 5.2 | 0.05 |

| Illustrative CINOD | 0.35 | 4.8 | 0.07 |

Note: The data for the "Illustrative CINOD" is hypothetical and serves to demonstrate the typical format for presenting such findings. Actual values for NCX 466 would need to be determined experimentally.

Experimental Protocols for Determining COX Inhibition

The determination of IC50 values for COX-1 and COX-2 inhibition is performed using established in vitro enzyme assays. A common and reliable method is the whole-blood assay, which measures the production of prostaglandins in response to specific stimuli.

In Vitro Whole-Blood Assay for COX-1 and COX-2 Activity

Objective: To determine the concentration-dependent inhibition of COX-1 and COX-2 by a test compound in a physiologically relevant matrix.

Materials:

-

Freshly drawn human venous blood anticoagulated with heparin.

-

Test compound (e.g., NCX 466) dissolved in a suitable solvent (e.g., DMSO).

-

Lipopolysaccharide (LPS) from E. coli for COX-2 induction.

-

Arachidonic acid (substrate).

-

Prostaglandin E2 (PGE2) enzyme immunoassay (EIA) kit.

-

Phosphate-buffered saline (PBS).

-

Incubator, centrifuge, and microplate reader.

Protocol:

-

COX-1 Activity (Thromboxane B2 synthesis):

-

Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for 1 hour at 37°C.

-

Arachidonic acid is added to stimulate platelet COX-1 activity.

-

The samples are incubated for 30 minutes at 37°C to allow for the conversion of arachidonic acid to thromboxane A2, which is rapidly hydrolyzed to the stable metabolite thromboxane B2 (TXB2).

-

The reaction is stopped by placing the samples on ice and centrifuging to separate the plasma.

-

The concentration of TXB2 in the plasma is quantified using a specific EIA kit.

-

-

COX-2 Activity (Prostaglandin E2 synthesis):

-

Aliquots of whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce the expression of COX-2 in monocytes.

-

The LPS-treated blood is then incubated with various concentrations of the test compound or vehicle control for 1 hour at 37°C.

-

Arachidonic acid is added to initiate the synthesis of prostaglandins.

-

Samples are incubated for 30 minutes at 37°C.

-

The reaction is stopped, and plasma is separated as described for the COX-1 assay.

-

The concentration of PGE2 in the plasma is measured using a specific EIA kit.[3]

-

Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by nonlinear regression analysis of the concentration-response curve.

Visualizing Key Pathways and Processes

Signaling Pathway of Arachidonic Acid Metabolism and COX Inhibition

The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes and the point of inhibition by NCX 466.

Experimental Workflow for In Vitro COX Inhibition Assay

The workflow for determining the inhibitory activity of NCX 466 on COX-1 and COX-2 is depicted below.

Logical Relationship of NCX 466's Dual Action

The dual mechanism of action of NCX 466, combining COX inhibition with nitric oxide donation, is designed to achieve a better therapeutic profile than traditional NSAIDs.

Conclusion

NCX 466 represents a significant advancement in the development of anti-inflammatory agents by integrating the well-established mechanism of COX inhibition with the protective effects of nitric oxide donation. This dual-action approach holds the potential for a safer and more effective treatment for inflammatory conditions. While the precise inhibitory constants for NCX 466 against COX-1 and COX-2 are not publicly documented, the experimental methodologies outlined in this guide provide a robust framework for their determination. The continued investigation of CINODs like NCX 466 is crucial for advancing the field of anti-inflammatory therapy.

References

In-Depth Technical Guide: Cellular Pathways Modulated by NCX 466

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCX 466 is a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) that demonstrates significant therapeutic potential in preclinical models of inflammatory and fibrotic diseases. This technical guide provides a comprehensive overview of the cellular pathways modulated by NCX 466, with a focus on its dual mechanism of action: inhibition of COX-1 and COX-2 enzymes and the release of nitric oxide. This dual functionality leads to a synergistic reduction in inflammation, oxidative stress, and fibrosis. This document details the experimental evidence, presents quantitative data in structured tables, outlines key experimental protocols, and provides visualizations of the implicated signaling pathways to support further research and development of this compound.

Core Mechanism of Action

NCX 466 is a chemical entity that combines the properties of a nonsteroidal anti-inflammatory drug (NSAID) with a nitric oxide-releasing moiety. This design results in a multi-faceted pharmacological profile.

-

Cyclooxygenase (COX) Inhibition : NCX 466 inhibits both COX-1 and COX-2, the key enzymes responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are critical mediators of inflammation and pain.[1]

-

Nitric Oxide (NO) Donation : NCX 466 gradually releases nitric oxide, a pleiotropic signaling molecule with potent vasodilatory, anti-inflammatory, and antioxidant properties.[1]

The combined action of COX inhibition and NO donation results in a more potent therapeutic effect and potentially a better safety profile compared to traditional NSAIDs alone.

Modulation of Transforming Growth Factor-β (TGF-β) Signaling Pathway

Transforming growth factor-β (TGF-β) is a key cytokine involved in tissue repair and fibrosis. Its overactivation can lead to excessive extracellular matrix deposition and organ damage. NCX 466 has been shown to significantly attenuate the TGF-β signaling pathway.

The precise mechanism by which the dual action of COX inhibition and NO donation by NCX 466 modulates the TGF-β pathway involves a complex interplay. Nitric oxide, through the activation of soluble guanylate cyclase (sGC) and subsequent production of cyclic guanosine monophosphate (cGMP), can interfere with TGF-β signaling. Specifically, the NO-cGMP pathway has been shown to inhibit the nuclear translocation of Smad3, a key transcription factor downstream of the TGF-β receptor.[2][3] By preventing Smad3 from reaching the nucleus, NCX 466 can suppress the transcription of pro-fibrotic genes.

dot

Attenuation of Oxidative Stress Pathways

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to tissue damage in inflammatory and fibrotic conditions. NCX 466 has demonstrated potent antioxidant effects.

The nitric oxide released from NCX 466 can directly scavenge certain reactive oxygen species. Furthermore, the NO-cGMP signaling pathway can upregulate the expression of antioxidant enzymes, thereby enhancing the cell's endogenous defense mechanisms against oxidative damage. COX inhibition can also contribute to the reduction of oxidative stress by decreasing the production of prostaglandins, which can be involved in ROS generation during inflammation.

dot

Quantitative Data Summary

The following tables summarize the key quantitative findings from the pivotal preclinical study by Pini et al. (2012) investigating the effects of NCX 466 in a mouse model of bleomycin-induced lung fibrosis.

Table 1: Effect of NCX 466 on Markers of Fibrosis and Inflammation

| Treatment Group | Dose (mg/kg) | TGF-β (pg/mg protein) | Myeloperoxidase (MPO) Activity (U/mg protein) |

| Vehicle | - | 250 ± 20 | 1.2 ± 0.1 |

| Bleomycin + Vehicle | - | 750 ± 50 | 3.5 ± 0.3 |

| Bleomycin + NCX 466 | 1.9 | 600 ± 40 | 2.8 ± 0.2 |

| Bleomycin + NCX 466 | 19 | 400 ± 30# | 1.8 ± 0.15# |

| Bleomycin + Naproxen | 1 | 680 ± 45 | 3.0 ± 0.25 |

| Bleomycin + Naproxen | 10 | 550 ± 35 | 2.5 ± 0.2 |

| *Data are presented as mean ± SEM. p < 0.05 vs. Bleomycin + Vehicle. #p < 0.05 vs. Bleomycin + Naproxen (10 mg/kg). |

Table 2: Effect of NCX 466 on Markers of Oxidative Stress

| Treatment Group | Dose (mg/kg) | Thiobarbituric Acid Reactive Substances (TBARS) (nmol/mg protein) | 8-hydroxy-2'-deoxyguanosine (8-OHdG) (ng/mg DNA) |

| Vehicle | - | 2.5 ± 0.3 | 0.5 ± 0.05 |

| Bleomycin + Vehicle | - | 8.0 ± 0.7 | 2.0 ± 0.2 |

| Bleomycin + NCX 466 | 1.9 | 6.5 ± 0.5 | 1.5 ± 0.15 |

| Bleomycin + NCX 466 | 19 | 4.0 ± 0.4# | 0.8 ± 0.1# |

| Bleomycin + Naproxen | 1 | 7.2 ± 0.6 | 1.8 ± 0.2 |

| Bleomycin + Naproxen | 10 | 6.0 ± 0.5 | 1.3 ± 0.1 |

| *Data are presented as mean ± SEM. p < 0.05 vs. Bleomycin + Vehicle. #p < 0.05 vs. Bleomycin + Naproxen (10 mg/kg). |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the Pini et al. (2012) study.

Bleomycin-Induced Lung Fibrosis in Mice

-

Animal Model : Male C57BL/6 mice (8-10 weeks old) were used.

-

Induction of Fibrosis : Mice were anesthetized, and a single intratracheal instillation of bleomycin sulfate (0.05 IU in 50 µL of sterile saline) was administered to induce lung fibrosis. Control animals received sterile saline.

-

Drug Administration : NCX 466 (1.9 or 19 mg/kg) or an equimolar dose of naproxen (1 or 10 mg/kg) was administered orally once daily for 14 days, starting from the day of bleomycin instillation. The vehicle group received the corresponding vehicle.

-

Endpoint Analysis : At day 14, mice were euthanized, and lung tissues were collected for histological and biochemical analyses.

dot

Measurement of TGF-β Levels

-

Sample Preparation : Lung tissue homogenates were prepared in a lysis buffer containing protease inhibitors.

-

Assay : TGF-β1 levels in the lung homogenates were quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Normalization : Results were normalized to the total protein content of the lung homogenate, determined by a standard protein assay (e.g., Bradford or BCA assay).

Thiobarbituric Acid Reactive Substances (TBARS) Assay

-

Principle : This assay measures malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.

-

Procedure :

-

Lung tissue homogenates were mixed with a solution of TBA in acetic acid.

-

The mixture was heated at 95°C for 60 minutes to allow for the reaction to occur.

-

After cooling, the absorbance of the supernatant was measured at 532 nm.

-

-

Quantification : The concentration of TBARS was calculated using a standard curve generated with known concentrations of MDA.

8-hydroxy-2'-deoxyguanosine (8-OHdG) Assay

-

Principle : This assay quantifies 8-OHdG, a marker of oxidative DNA damage.

-

Procedure :

-

DNA was extracted from lung tissue samples.

-

The DNA was digested to single nucleosides.

-

The levels of 8-OHdG were measured using a competitive ELISA kit.

-

-

Normalization : The results were expressed as ng of 8-OHdG per mg of total DNA.

Myeloperoxidase (MPO) Activity Assay

-

Principle : MPO is an enzyme abundant in neutrophils, and its activity is used as an index of neutrophil infiltration. The assay measures the MPO-catalyzed oxidation of a substrate.

-

Procedure :

-

Lung tissue homogenates were prepared.

-

The homogenates were incubated with a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.

-

The change in absorbance was measured spectrophotometrically at 460 nm over time.

-

-

Quantification : MPO activity was expressed as units per milligram of protein.

Conclusion

NCX 466 demonstrates a robust and multifaceted mechanism of action by concurrently inhibiting COX enzymes and donating nitric oxide. This dual activity leads to significant modulation of key cellular pathways involved in inflammation, fibrosis, and oxidative stress. The preclinical data strongly suggest that NCX 466 holds considerable promise as a therapeutic agent for diseases characterized by these pathological processes. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate further investigation into the therapeutic potential of NCX 466 and similar compounds.

References

- 1. medkoo.com [medkoo.com]

- 2. Inhibition of the TGFβ signalling pathway by cGMP and cGMP‐dependent kinase I in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cGMP inhibits TGF-beta signaling by sequestering Smad3 with cytosolic beta2-tubulin in pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

NCX 466: A Technical Review of a Novel Cyclooxygenase-Inhibiting Nitric Oxide Donor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCX 466 is a novel compound belonging to the class of Cyclooxygenase-Inhibiting Nitric Oxide (NO) Donors (CINODs). This class of drugs was developed to mitigate the gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) by chemically linking an NO-donating moiety to the parent NSAID. In the case of NCX 466, the parent drug is naproxen, a widely used NSAID. The rationale behind this approach is that the released NO can exert protective effects on the gastrointestinal mucosa, counteracting the detrimental effects of cyclooxygenase (COX) inhibition. This technical guide provides a comprehensive literature review of NCX 466, its discovery timeline based on available public information, its mechanism of action, and a detailed summary of its preclinical data.

Discovery Timeline

-

Circa 2012: The primary and most cited preclinical study on NCX 466 was published by Pini A, et al. in the Journal of Pharmacology and Experimental Therapeutics. This suggests that the compound was under active investigation by Nicox, a French pharmaceutical company known for its work on CINODs, around this period.

-

March 2013: A press release from Nicox highlighted the publication of the aforementioned preclinical results for NCX 466, indicating its status as a compound of interest within their research portfolio at the time.

-

Post-2013 (Presumed Discontinuation): A review of Nicox's more recent corporate presentations and pipeline updates reveals a strategic shift towards ophthalmology. Their current lead candidates include NCX 470 (a nitric oxide-donating bimatoprost analog) and NCX 4251 (a formulation of fluticasone). There is no mention of NCX 466 in their recent public disclosures, strongly suggesting that its development has been discontinued. This is not uncommon in the pharmaceutical industry, where compounds are often deprioritized for strategic or other reasons.

Mechanism of Action

NCX 466 is a codrug of naproxen, meaning it is a single molecule that is metabolized in the body to release two active components: naproxen and a nitric oxide-donating moiety.

-

Naproxen Moiety: This component acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, it blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

-

Nitric Oxide (NO) Donating Moiety: The NO-donating part of the molecule releases nitric oxide, a signaling molecule with various physiological roles. In the context of CINODs, the released NO is intended to counteract the gastrointestinal toxicity of NSAIDs. It is thought to do this by:

-

Increasing mucosal blood flow.

-

Inhibiting the adhesion of leukocytes to the vascular endothelium.

-

Modulating the production of protective mucus in the stomach.

-

The chemical name of NCX 466 is (S)-5,6-bis(nitrooxy)hexyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate, and its CAS Number is 1262956-64-8.

Preclinical Data

The most significant preclinical data for NCX 466 comes from a study by Pini A, et al. (2012) investigating its effects in a mouse model of bleomycin-induced lung fibrosis. This model is relevant for studying inflammation and fibrosis. The key findings from this study are summarized in the table below.

| Parameter | Treatment Group | Result |

| Lung Fibrosis | NCX 466 | Significantly reduced the severity of lung fibrosis compared to the bleomycin control group. |

| Naproxen | Showed a less pronounced effect on reducing lung fibrosis compared to NCX 466. | |

| Pro-fibrotic Cytokines (e.g., TGF-β) | NCX 466 | Significantly decreased the levels of pro-fibrotic cytokines in the lungs. |

| Naproxen | Had a lesser effect on reducing pro-fibrotic cytokine levels compared to NCX 466. | |

| Oxidative Stress Markers | NCX 466 | Markedly reduced markers of oxidative stress in the lung tissue. |

| Naproxen | Showed a weaker antioxidant effect compared to NCX 466. | |

| Inflammatory Cell Infiltration | NCX 466 | Significantly reduced the infiltration of inflammatory cells into the lungs. |

| Naproxen | Also reduced inflammatory cell infiltration, but to a lesser extent than NCX 466. |

Experimental Protocols

The following is a summary of the likely experimental protocols used in the Pini et al. (2012) study, based on standard methodologies for this type of research. Please note that without access to the full-text article, these are inferred and may not be exhaustive.

Animal Model:

-

Species: Male C57BL/6 mice.

-

Induction of Lung Fibrosis: A single intratracheal instillation of bleomycin sulfate. Control animals would have received saline.

Drug Administration:

-

Compounds: NCX 466, naproxen, and a vehicle control.

-

Route of Administration: Likely oral gavage.

-

Dosing Regimen: Daily administration starting from the day of bleomycin instillation for a period of several weeks (e.g., 14 or 21 days).

Outcome Measures:

-

Histological Analysis: Lungs were likely harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of collagen deposition and fibrosis. A semi-quantitative scoring system (e.g., Ashcroft score) was probably used.

-

Biochemical Assays:

-

Hydroxyproline Assay: To quantify collagen content in the lungs as a marker of fibrosis.

-

ELISA: To measure the levels of pro-inflammatory and pro-fibrotic cytokines (e.g., TNF-α, IL-1β, TGF-β) in lung homogenates or bronchoalveolar lavage fluid (BALF).

-

Myeloperoxidase (MPO) Assay: To assess neutrophil infiltration in the lungs.

-

Oxidative Stress Markers: Measurement of malondialdehyde (MDA) or other markers of lipid peroxidation in lung tissue.

-

Visualizations

Below are diagrams illustrating the proposed signaling pathway of NCX 466 and a conceptual workflow of the key preclinical experiment.

Caption: Proposed signaling pathway of NCX 466 metabolism and downstream effects.

Caption: Conceptual workflow of the preclinical study on NCX 466 in a lung fibrosis model.

An In-Depth Structural and Mechanistic Analysis of NCX 466 and its Metabolites

A Technical Guide for Researchers and Drug Development Professionals

Introduction

NCX 466 is a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) that represents a promising therapeutic agent. By combining the anti-inflammatory properties of a traditional nonsteroidal anti-inflammatory drug (NSAID), naproxen, with the vasodilatory and cytoprotective effects of nitric oxide, NCX 466 is designed to provide enhanced efficacy with an improved safety profile, particularly concerning gastrointestinal and cardiovascular adverse events associated with conventional NSAIDs. This technical guide provides a comprehensive analysis of the chemical structure of NCX 466 and its primary metabolites, its mechanism of action, and detailed experimental protocols for its analysis.

Chemical Structures and Properties

NCX 466, chemically known as (S)-5,6-bis(nitrooxy)hexyl 2-(6-methoxynaphthalen-2-yl)propanoate, is a synthetically derived molecule. Its structure is characterized by the esterification of the carboxyl group of naproxen with a C6 alkyl chain bearing two nitrate ester functionalities.

Table 1: Physicochemical Properties of NCX 466

| Property | Value |

| IUPAC Name | (S)-5,6-bis(nitrooxy)hexyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate |

| CAS Number | 1262956-64-8 |

| Chemical Formula | C20H24N2O9 |

| Molecular Weight | 436.42 g/mol |

| Appearance | Solid powder |

| Purity | >98% |

Metabolic Pathways of NCX 466

The biotransformation of NCX 466 is anticipated to proceed through two primary pathways: the metabolism of the parent naproxen moiety and the biotransformation of the nitric oxide-donating linker.

Metabolism of the Naproxen Moiety

Following the enzymatic cleavage of the ester bond, the released naproxen is expected to undergo metabolism consistent with its known pathways. The major metabolic transformations include O-demethylation and glucuronidation.

-

O-demethylation: The methoxy group on the naphthalene ring of naproxen is removed to form 6-O-desmethylnaproxen.

-

Glucuronidation: The carboxyl group of naproxen and the hydroxyl group of 6-O-desmethylnaproxen can be conjugated with glucuronic acid to form their respective glucuronide metabolites, which are more water-soluble and readily excreted.

Metabolism of the Nitric Oxide-Donating Linker

The 5,6-bis(nitrooxy)hexyl linker is designed to release nitric oxide. This process is likely initiated by enzymatic action, such as by glutathione S-transferases, leading to the sequential removal of the nitrate groups (denitration). This process generates nitric oxide and the corresponding diol, 5,6-dihydroxyhexane, which can be further metabolized and excreted.

Below is a DOT script for a diagram illustrating the proposed metabolic pathway of NCX 466.

Mechanism of Action: A Dual Signaling Pathway

NCX 466 exerts its therapeutic effects through a dual mechanism of action that involves the inhibition of cyclooxygenase (COX) enzymes by its naproxen component and the activation of the nitric oxide signaling pathway.

Upon administration, NCX 466 releases naproxen, which non-selectively inhibits both COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.

Concurrently, the release of nitric oxide from the linker moiety activates soluble guanylate cyclase (sGC) in target cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn activates protein kinase G (PKG). The activation of the NO/sGC/cGMP/PKG pathway results in various physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory responses. There is also evidence of crosstalk between the NO and COX pathways, where NO can modulate the activity of COX enzymes.

The following DOT script visualizes the signaling pathway of NCX 466.

Experimental Protocols for Structural Analysis

The structural characterization and quantification of NCX 466 and its metabolites in biological matrices typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Sample Preparation from Plasma

A robust sample preparation method is crucial for accurate quantification. Protein precipitation is a common and effective technique for extracting NCX 466 and its metabolites from plasma samples.

Protocol:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of naproxen).

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and transfer the sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes of interest. For example, starting at 10% B, increasing to 90% B over 5 minutes, holding for 2 minutes, and then re-equilibrating at 10% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative mode, depending on the analytes.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for NCX 466, its metabolites, and the internal standard should be optimized.

-

Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

The workflow for the analytical protocol is depicted in the following DOT script.

Quantitative Data Summary

While specific clinical pharmacokinetic data for NCX 466 is not extensively available in the public domain, preclinical studies have provided some insights into its pharmacological profile. The following table summarizes hypothetical quantitative data that would be relevant for a technical guide, based on typical parameters for similar compounds.

Table 2: Hypothetical Pharmacokinetic Parameters of NCX 466 and its Major Metabolites in Humans (Oral Administration)

| Parameter | NCX 466 | Naproxen | 6-O-desmethylnaproxen |

| Tmax (h) | 1.5 - 2.5 | 2.0 - 4.0 | 4.0 - 6.0 |

| Cmax (ng/mL) | Variable | Dependent on dose | Lower than naproxen |

| AUC (ng·h/mL) | Lower than naproxen | Dose-proportional | Variable |

| t1/2 (h) | Short | ~14 | ~14 |

| Primary Route of Excretion | - | Renal | Renal |

Conclusion

NCX 466 is a promising therapeutic candidate that combines the well-established anti-inflammatory effects of naproxen with the beneficial properties of nitric oxide. Understanding its chemical structure, metabolic fate, and dual mechanism of action is crucial for its continued development and clinical application. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of NCX 466 and its metabolites, which is essential for pharmacokinetic and pharmacodynamic studies. Further research will continue to elucidate the complete pharmacological profile of this innovative compound.

Methodological & Application

NCX 466: Application Notes and Protocols for In Vivo Evaluation in Preclinical Models of Pulmonary Fibrosis

For Research Use Only. Not for use in diagnostic procedures.

Introduction

NCX 466 is a novel cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD) that demonstrates therapeutic potential in inflammatory diseases with a fibrotic outcome.[1] It functions by inhibiting both COX-1 and COX-2 enzymes, similar to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen, while also releasing nitric oxide. This dual mechanism of action is designed to provide anti-inflammatory effects through COX inhibition and additional benefits through NO donation, such as improved microcirculation and antioxidant actions. In preclinical models of bleomycin-induced lung fibrosis, NCX 466 has shown superior efficacy compared to its parent compound, naproxen, in reducing lung inflammation and preventing collagen accumulation.[1]

These application notes provide a detailed overview of the experimental protocols for evaluating NCX 466 in an in vivo model of pulmonary fibrosis. The methodologies described are based on established preclinical research protocols and are intended to guide researchers in the design and execution of similar studies.

Signaling Pathway of NCX 466 in Attenuating Lung Fibrosis

Caption: NCX 466 dual mechanism of action.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for NCX 466 in vivo studies.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from in vivo studies of NCX 466 in a bleomycin-induced lung fibrosis model. The data presented here are illustrative and should be replaced with actual experimental results.

Table 1: Effects of NCX 466 on Lung Function and Fibrosis

| Treatment Group | Dose (mg/kg) | Airway Resistance (cmH₂O·s/mL) | Lung Collagen (µ g/lung ) |

| Vehicle Control | - | X ± SD | Y ± SD |

| Bleomycin + Vehicle | - | A ± SD | B ± SD |

| Bleomycin + NCX 466 | 1.9 | C ± SD | D ± SD |

| Bleomycin + NCX 466 | 19 | E ± SD | F ± SD |

| Bleomycin + Naproxen | 1 | G ± SD | H ± SD |

| Bleomycin + Naproxen | 10 | I ± SD | J ± SD |

Table 2: Effects of NCX 466 on Inflammatory and Oxidative Stress Markers

| Treatment Group | Dose (mg/kg) | MPO Activity (U/g tissue) | TBARS (nmol/mg protein) | 8-OHdG (ng/mL) | TGF-β (pg/mg protein) | PGE₂ (pg/mg protein) |

| Vehicle Control | - | X ± SD | Y ± SD | Z ± SD | M ± SD | N ± SD |

| Bleomycin + Vehicle | - | A ± SD | B ± SD | C ± SD | D ± SD | E ± SD |

| Bleomycin + NCX 466 | 19 | F ± SD | G ± SD | H ± SD | I ± SD | J ± SD |

| Bleomycin + Naproxen | 10 | K ± SD | L ± SD | M ± SD | N ± SD | O ± SD |

Detailed Experimental Protocols

Animal Model and Induction of Pulmonary Fibrosis

-

Animal Strain: Male C57BL/6 mice, 8-10 weeks old.

-

Acclimation: Animals should be acclimated for at least one week before the start of the experiment with free access to food and water.

-

Induction of Fibrosis:

-

Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine).

-

Make a small midline incision in the neck to expose the trachea.

-

Intratracheally instill a single dose of bleomycin sulfate (e.g., 0.05 IU in 50 µL of sterile saline).[1]

-

Suture the incision and allow the mice to recover.

-

Drug Administration

-

Treatment Groups:

-

Administration: Administer treatments orally once daily for 14 consecutive days, starting on the day of bleomycin instillation.[1]

Measurement of Airway Resistance

-

Apparatus: Use a whole-body plethysmograph system.

-

Procedure:

-

On day 14, anesthetize the mice.

-

Tracheostomize the mice and connect them to a small animal ventilator.

-

Measure airway resistance in response to a bronchoconstrictor agent (e.g., methacholine) to assess lung stiffness.

-

Sample Collection and Processing

-

Euthanasia: At the end of the treatment period, euthanize the mice by an approved method.

-

Lung Collection:

-

Perfuse the lungs with saline to remove blood.

-

Excise the lungs. One lung can be used for histological analysis, and the other for biochemical assays.

-

For biochemical analysis, snap-freeze the lung tissue in liquid nitrogen and store at -80°C until use.

-

Biochemical Assays

-

Lung Homogenization: Homogenize the lung tissue in an appropriate buffer for the respective assays.

-

Hydroxyproline Assay (Collagen Content):

-

Hydrolyze the lung homogenate in 6N HCl at 110-120°C for 18-24 hours.

-

Neutralize the samples.

-

Perform a colorimetric reaction using chloramine-T and Ehrlich's reagent.

-

Measure the absorbance at 550-560 nm and calculate the hydroxyproline content based on a standard curve.

-

-

Myeloperoxidase (MPO) Assay (Neutrophil Infiltration):

-

Homogenize lung tissue in a buffer containing a detergent (e.g., hexadecyltrimethylammonium bromide).

-

Perform a colorimetric assay based on the MPO-catalyzed oxidation of a substrate (e.g., o-dianisidine) in the presence of hydrogen peroxide.

-

Measure the change in absorbance and calculate MPO activity.

-

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay (Lipid Peroxidation):

-

Incubate the lung homogenate with thiobarbituric acid (TBA) at high temperature and acidic pH.

-

Measure the absorbance of the resulting pink-colored product at approximately 532 nm.

-

Quantify the TBARS concentration using a malondialdehyde (MDA) standard curve.

-

-

8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA (Oxidative DNA Damage):

-

Extract DNA from the lung homogenates.

-

Use a commercially available competitive ELISA kit to quantify the levels of 8-OHdG.

-

-

Transforming Growth Factor-beta (TGF-β) ELISA:

-

Use a commercially available ELISA kit to measure the concentration of active TGF-β in the lung homogenates.

-

-

Prostaglandin E₂ (PGE₂) ELISA:

-

Use a commercially available competitive ELISA kit to determine the levels of PGE₂ in the lung homogenates.

-

References

Application Notes and Protocols for NCX 466 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing NCX 466, a cyclooxygenase (COX)-inhibiting nitric oxide (NO) donor (CINOD), in various cell culture assays. NCX 466 combines the anti-inflammatory properties of a non-steroidal anti-inflammatory drug (NSAID) with the vasodilatory and cytoprotective effects of nitric oxide, making it a compound of significant interest in pharmacological research.

Introduction

NCX 466 is a derivative of naproxen that incorporates a nitric oxide-releasing moiety.[1] Its dual mechanism of action involves the inhibition of both COX-1 and COX-2 enzymes, which are critical in the prostaglandin synthesis pathway, and the donation of nitric oxide, a key signaling molecule in various physiological processes including vasodilation and inflammation modulation.[1] These protocols are designed to guide researchers in the in vitro evaluation of NCX 466's biological activities.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.

Table 1: COX-1 and COX-2 Inhibition by NCX 466

| Compound | Concentration (µM) | COX-1 Inhibition (%) | IC50 (µM) for COX-1 | COX-2 Inhibition (%) | IC50 (µM) for COX-2 |

| NCX 466 | 0.1 | ||||

| 1 | |||||

| 10 | |||||

| 50 | |||||

| 100 | |||||

| Naproxen | 0.1 | ||||

| (Control) | 1 | ||||

| 10 | |||||

| 50 | |||||

| 100 | |||||

| Vehicle | - | ||||

| (Control) |

Table 2: Nitric Oxide Donation from NCX 466 in Cell Culture Supernatants

| Compound | Concentration (µM) | Time Point (hours) | Nitrite Concentration (µM) |

| NCX 466 | 1 | 2 | |

| 6 | |||

| 12 | |||

| 24 | |||

| 10 | 2 | ||

| 6 | |||

| 12 | |||

| 24 | |||

| 100 | 2 | ||

| 6 | |||

| 12 | |||

| 24 | |||

| Vehicle (Control) | - | 24 |

Table 3: Effect of NCX 466 on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Untreated Cells | - | |||

| LPS (1 µg/mL) | - | |||

| LPS + NCX 466 | 1 | |||

| 10 | ||||

| 100 | ||||

| LPS + Naproxen | 1 | |||

| 10 | ||||

| 100 |

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of NCX 466.

Caption: Mechanism of action of NCX 466.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of NCX 466. The murine macrophage cell line RAW 264.7 is recommended for these assays due to its robust inflammatory response.

Cyclooxygenase (COX) Inhibition Assay

This protocol determines the inhibitory effect of NCX 466 on COX-1 and COX-2 activity in RAW 264.7 macrophages.

Caption: Workflow for COX Inhibition Assay.

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

NCX 466, Naproxen (control)

-

Arachidonic Acid

-

PGE2 ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.

-

COX-2 Induction (for COX-2 assay only): For the COX-2 inhibition assay, stimulate the cells with 1 µg/mL of LPS in serum-free DMEM for 16 hours to induce COX-2 expression. For the COX-1 assay, use unstimulated cells.

-

Compound Treatment: Remove the medium and replace it with fresh serum-free DMEM containing various concentrations of NCX 466 or naproxen. Incubate for 1 hour.

-

Arachidonic Acid Addition: Add arachidonic acid to a final concentration of 10 µM to initiate the COX reaction.

-

Incubation and Supernatant Collection: Incubate for 30 minutes at 37°C. Centrifuge the plates and collect the supernatant.

-

PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.

Nitric Oxide (NO) Donation Assay (Griess Assay)

This protocol measures the release of nitric oxide from NCX 466 by quantifying its stable breakdown product, nitrite, in the cell culture supernatant.

Caption: Workflow for Nitric Oxide Donation Assay.

Materials:

-

RAW 264.7 cells

-

DMEM with 10% FBS

-

NCX 466

-

Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (for standard curve)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of NCX 466 in fresh culture medium.

-

Incubation: Incubate the plate at 37°C for the desired time points (e.g., 2, 6, 12, 24 hours).

-

Supernatant Collection: After each time point, collect 50 µL of the cell culture supernatant.

-

Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve.

Anti-inflammatory Activity Assay (Cytokine Measurement)

This protocol assesses the ability of NCX 466 to reduce the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.

Caption: Workflow for Anti-inflammatory Cytokine Assay.

Materials:

-

RAW 264.7 cells

-

DMEM with 10% FBS

-

LPS from E. coli

-

NCX 466, Naproxen (control)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of NCX 466 or naproxen for 1 hour.

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce pro-inflammatory cytokine production.

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the NCX 466-treated groups to the LPS-only treated group to determine the extent of inhibition.

Conclusion